molecular formula C16H11FN2O B7501639 4-fluoro-N-(quinolin-4-yl)benzamide

4-fluoro-N-(quinolin-4-yl)benzamide

Cat. No.: B7501639
M. Wt: 266.27 g/mol
InChI Key: OIPZRKJYWKKQNP-UHFFFAOYSA-N
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Description

4-fluoro-N-(quinolin-4-yl)benzamide is a compound that belongs to the class of quinoline derivativesThe incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(quinolin-4-yl)benzamide typically involves the reaction of 4-fluoroaniline with quinoline-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(quinolin-4-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N-(quinolin-4-yl)benzamide
  • 4-chloro-N-(quinolin-4-yl)benzamide
  • 4-methyl-N-(quinolin-4-yl)benzamide

Comparison

4-fluoro-N-(quinolin-4-yl)benzamide is unique due to the presence of the fluorine atom, which enhances its biological activity and stability compared to its analogs. The fluorine atom increases the compound’s lipophilicity, allowing better cell membrane penetration and interaction with molecular targets . Additionally, the fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors .

Properties

IUPAC Name

4-fluoro-N-quinolin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O/c17-12-7-5-11(6-8-12)16(20)19-15-9-10-18-14-4-2-1-3-13(14)15/h1-10H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPZRKJYWKKQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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